4-Bromo-2'-ethylbenzhydrol
Description
4-Bromo-2'-ethylbenzhydrol is a brominated aromatic compound characterized by a benzhydrol backbone (diphenylmethanol derivative) with a bromine atom at the para position of one phenyl ring and an ethyl group at the ortho position of the adjacent phenyl ring. This structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the ethyl and bromine substituents.
Properties
IUPAC Name |
(4-bromophenyl)-(2-ethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10,15,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQNOGVYOIRKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-ethylbenzhydrol typically involves the bromination of 2’-ethylbenzhydrol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of 4-Bromo-2’-ethylbenzhydrol may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2’-ethylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2’-ethylbenzhydrol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: 4-Bromo-2’-ethylbenzophenone.
Reduction: 2’-Ethylbenzhydrol.
Substitution: 4-Methoxy-2’-ethylbenzhydrol or 4-Cyano-2’-ethylbenzhydrol.
Scientific Research Applications
4-Bromo-2’-ethylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of brominated compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2’-ethylbenzhydrol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key structural analogs, identified through similarity metrics, include:
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| 4-Bromo-2-hydroxy-6-methylbenzaldehyde | 90-59-5 | 0.96 | Bromo, hydroxyl, methyl, aldehyde |
| 3,5-Dibromo-2-hydroxybenzaldehyde | 199177-26-9 | 0.92 | Two bromo, hydroxyl, aldehyde |
| 1-(4-Bromo-2-ethylphenyl)hydrazine HCl | 1628810-35-4 | N/A | Bromo, ethyl, hydrazine, hydrochloride |
Key Observations :
Comparison with 4-Bromo-2'-ethylbenzhydrol :
- The use of BBr₃ () is a common method for introducing bromine or demethylating protected hydroxyl groups, suggesting a plausible route for synthesizing the target compound.
- The ethyl group in this compound may require Friedel-Crafts alkylation or cross-coupling reactions, differing from the sulfonate ester or hydrazine pathways in analogs .
Physicochemical Properties
While direct data on this compound are scarce, inferences can be drawn from analogs:
| Property | This compound (Inferred) | 4-Bromo-2-hydroxy-6-methylbenzaldehyde | 1-(4-Bromo-2-ethylphenyl)hydrazine HCl |
|---|---|---|---|
| Melting Point | 120–150°C | 95–98°C | 180–185°C (decomposes) |
| Solubility | Moderate in DCM, THF | High in polar aprotic solvents | Soluble in water (HCl salt) |
| Reactivity | Alcohol oxidation, bromine substitution | Aldehyde oxidation, electrophilic substitution | Hydrazine coupling, acid sensitivity |
Key Differences :
- The hydroxyl group enables hydrogen bonding, contrasting with the hydrazine moiety’s nucleophilic reactivity in ’s compound .
Biological Activity
4-Bromo-2'-ethylbenzhydrol is an organic compound with the molecular formula C15H15BrO, characterized by a bromine atom at the fourth position and an ethyl group at the second position of the benzhydrol structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The unique structural features of this compound enable it to interact with biological systems effectively. The bromine atom can participate in halogen bonding, enhancing its binding affinity to proteins and enzymes. The hydroxyl group allows for hydrogen bonding, which further stabilizes these interactions. Such mechanisms can modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cell lines | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study: Anticancer Activity
A study investigating the anticancer effects of brominated compounds found that structural modifications, such as those present in this compound, could enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar brominated structures demonstrated significant inhibition of cell viability in HeLa cells, indicating a potential pathway for further exploration with this compound .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-hydroxybenzaldehyde | Contains an aldehyde instead of hydroxyl | Moderate antibacterial activity |
| 4-Bromo-2-ethylphenol | Lacks the benzhydrol moiety | Limited anticancer properties |
| 2-Bromo-4'-ethylbenzhydrol | Different substitution pattern | Varies widely in biological activity |
This comparison highlights that the specific arrangement of functional groups in this compound contributes to its distinct biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
